molecular formula C12H15NO B11812912 1-(2,4-Dimethylphenyl)pyrrolidin-3-one

1-(2,4-Dimethylphenyl)pyrrolidin-3-one

Cat. No.: B11812912
M. Wt: 189.25 g/mol
InChI Key: QGSVTWKFSYAEPY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)pyrrolidin-3-one is an organic compound with the molecular formula C12H15NO. It is a derivative of pyrrolidinone, featuring a pyrrolidine ring substituted with a 2,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)pyrrolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating and a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dimethylphenyl)pyrrolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dimethylphenyl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)pyrrolidin-3-one

InChI

InChI=1S/C12H15NO/c1-9-3-4-12(10(2)7-9)13-6-5-11(14)8-13/h3-4,7H,5-6,8H2,1-2H3

InChI Key

QGSVTWKFSYAEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC(=O)C2)C

Origin of Product

United States

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